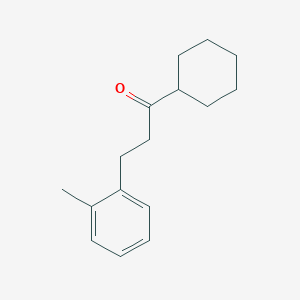

Cyclohexyl 2-(2-methylphenyl)ethyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multistep reactions that can include cyclization, addition reactions, and condensation processes. For instance, the regioselective synthesis of quinolin-8-ols from 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes involves cyclization that proceeds via alkylideneaminyl radical intermediates . Another synthesis approach for aryl methyl ketones is described where crucial steps include the addition of 1-ethoxyvinyllithium to the carbonyl group, followed by several steps including dehydration and dehydrogenation . These methods highlight the complexity and creativity in synthesizing cyclohexanone derivatives.

Molecular Structure Analysis

The molecular structure of cyclohexanone derivatives can be quite complex, with various substituents affecting the overall conformation and reactivity. For example, the molecular dynamics of cyclohexenone derivatives have been studied using NMR, revealing the presence of intramolecular hydrogen bonds and keto-enol tautomeric transitions . The chair conformation of the cyclohexanone ring is a common feature, with substituents adopting axial or equatorial positions that can influence the compound's physical and chemical properties .

Chemical Reactions Analysis

Cyclohexanone and its derivatives undergo a range of chemical reactions. For example, reactions with Lawesson's Reagent can transform cyclohexanones into various sulfur-containing compounds, such as spiro-trithiaphosphorines and thioketones . The Stobbe condensation is another reaction where aryl cyclohexyl ketones are condensed with dimethyl succinate to produce naphthalene derivatives . These reactions demonstrate the versatility of cyclohexanone compounds in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanone derivatives can vary widely depending on the substituents present. Some compounds exhibit high glass transition temperatures and amorphous characteristics, as seen in certain poly(aryl ether ketone) polymers . Solubility in various solvents can also be a critical property, influencing the compound's applications in different contexts. The presence of functional groups like hydroxy or ethoxycarbonyl can lead to specific intermolecular interactions, such as hydrogen bonding, which can affect the compound's boiling point, melting point, and overall stability .

Applications De Recherche Scientifique

Cyclization Reactions : Cyclohexyl derivatives like 2-(3-hydroxyphenyl)ethyl ketone have been used in cyclization reactions to synthesize compounds like quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols. These reactions proceed via alkylideneaminyl radical intermediates (Uchiyama et al., 1998).

Catalysis and Hydrogenation : Research has shown that derivatives of cyclohexanone, such as 2-alkyl derivatives, play a significant role in catalysis and hydrogenation processes. These compounds have been used to study adsorption estimations and reaction kinetics in competitive hydrogenation (Chihara & Tanaka, 1979).

Organic Synthesis and Reactions : Cyclohexyl 2-(2-methylphenyl)ethyl ketone and its derivatives are valuable in various organic synthesis reactions. These include Michael addition reactions, interactions with β-aminocrotonic acid ethyl ester, and regioselective aldol reactions (Tateiwa & Hosomi, 2001), (Gadzhili et al., 2005), (Lanners et al., 2007).

Chemical Analysis Techniques : Cyclohexylamine, a related compound, has been utilized in chromatographic methods for the separation of amino acids, demonstrating the utility of cyclohexyl derivatives in analytical chemistry (Mizell & Simpson, 1961).

Material Science and Polymer Chemistry : Studies have explored the photochemical generation of intermediates from compounds like this compound for the development of photocured polymer films. These findings have implications for materials science, particularly in the area of polymer chemistry (Tyson et al., 2005).

Biomimetic Synthesis : Cyclohexyl derivatives are also significant in biomimetic synthesis. The oxidation of 2-(4-hydroxyphenyl)ethyl ketones, closely related to the cyclohexyl compound , leads to the formation of amomols via a transient spirocyclohexadienone-oxocarbenium ion (Traoré et al., 2011).

Orientations Futures

Propriétés

IUPAC Name |

1-cyclohexyl-3-(2-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O/c1-13-7-5-6-8-14(13)11-12-16(17)15-9-3-2-4-10-15/h5-8,15H,2-4,9-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQMWLBLIXRJSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644053 |

Source

|

| Record name | 1-Cyclohexyl-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898790-29-9 |

Source

|

| Record name | 1-Cyclohexyl-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1327348.png)

![Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327349.png)

![Ethyl 6-oxo-6-[2-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1327350.png)

![Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1327351.png)

![Ethyl 8-oxo-8-[2-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1327352.png)